molecular formula C23H22N4O4S B2813211 N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-19-4

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2813211
CAS No.: 852135-19-4
M. Wt: 450.51
InChI Key: QJNKZTORCNXNKK-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[2,1-b][1,3]thiazole core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea in the presence of sodium carbonate in DMF can yield similar thiazole derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its potential use in drug development for various diseases.

    Industry: Utilizing its unique chemical properties in material science and other industrial applications.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[2,1-b][1,3]thiazole core is particularly noteworthy for its potential biological activity.

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and imidazole moieties, which are known for their diverse biological activities. The process often includes the acylation of amines and the formation of heterocyclic structures through cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing compounds. Thiazoles are recognized for their ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The thiazole ring is crucial for cytotoxic activity. It interacts with cellular targets such as microtubules and enzymes involved in cell cycle regulation.
  • Case Studies :
    • A compound similar to this compound demonstrated significant antiproliferative effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values less than that of doxorubicin, a standard chemotherapy drug .
CompoundCell LineIC50 (µg/mL)
Compound AA5491.61 ± 1.92
Compound BHeLa1.98 ± 1.22
DoxorubicinA549Reference

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties using picrotoxin-induced convulsion models. The results indicate that certain structural features enhance its effectiveness in reducing seizure activity:

  • Structure-Activity Relationship : The presence of specific substituents on the phenyl rings significantly influences anticonvulsant potency. For instance, electron-donating groups at particular positions have been shown to enhance activity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and biological targets such as Bcl-2 proteins involved in apoptosis regulation. These studies reveal that the compound primarily interacts through hydrophobic contacts, suggesting a mechanism for its anticancer effects.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic assessments indicate that the compound exhibits favorable absorption characteristics with moderate lipophilicity, which is essential for bioavailability. Toxicity studies are ongoing, but initial findings suggest lower toxicity profiles compared to traditional chemotherapeutics.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-13-21(22(29)25-18-11-16(24-14(2)28)7-10-20(18)31-4)32-23-26-19(12-27(13)23)15-5-8-17(30-3)9-6-15/h5-12H,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZTORCNXNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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